methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate
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Overview
Description
Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a carboxylate group attached at the third position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate typically involves the cyclocondensation of aminopyrazoles with various carbonyl compounds. One common method is the reaction of aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-alkoxyenones or enaminones . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as iron(III) chloride and polyvinylpyrrolidone to accelerate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and functional groups.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern and exhibit distinct biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds contain an additional triazole ring and are studied for their unique pharmacological properties.
The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the carboxylate group, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
2111733-15-2 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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